molecular formula C16H17FN2O2 B1450147 N-(5-Amino-2-fluorophenyl)-4-isopropoxybenzamide CAS No. 1020053-84-2

N-(5-Amino-2-fluorophenyl)-4-isopropoxybenzamide

Cat. No. B1450147
M. Wt: 288.32 g/mol
InChI Key: LTQHPOLSQZNUAE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(5-Amino-2-fluorophenyl)-4-isopropoxybenzamide, also known as NAFI, is a chemical compound that has been widely used in scientific research. The compound has been used for a variety of purposes, including as a catalyst in organic synthesis, as a reagent for peptide synthesis, and as a substrate in enzyme-catalyzed reactions. NAFI has also been used to study the mechanism of action of various enzymes, as well as to investigate the biochemical and physiological effects of various drugs.

Scientific Research Applications

Fluorescent Detection of Metal Ions

N-(5-Amino-2-fluorophenyl)-4-isopropoxybenzamide derivatives have been explored as potential fluorescent probes. For instance, 4-isoACOBA and 5-isoACOBA, structural isomers of 2-aminobenzamide, have demonstrated dual off-on and on-off fluorescent detection capabilities for metal ions like Cd2+ and Zn2+. These probes undergo a molecular switch transformation, allowing for the specific detection of these ions. The selective and sensitive detection of metal ions is crucial in various scientific fields, including environmental monitoring and biological research (Xu et al., 2014).

Pharmaceutical Research

Certain benzamide derivatives have been identified for their potential in pharmaceutical research. For instance, specific crystalline forms of related benzamide compounds have been explored as NK1/NK2 antagonists, showing promise for treating a range of disorders, including asthma, gastrointestinal diseases, pain, and depression. This demonstrates the versatility of benzamide derivatives in therapeutic applications (Norman, 2008).

Antimicrobial and Antibacterial Research

Benzamide derivatives, including those with fluorine components, have been synthesized and evaluated for their antimicrobial activities. These compounds have shown promising activity, indicating their potential as new biologically active molecules in antimicrobial and antibacterial research (Holla et al., 2003). The development of new antimicrobial agents is crucial in the fight against drug-resistant bacteria and other pathogens.

Radiopharmaceutical Research

Fluorine-containing benzamides have been synthesized and studied as potential radiotracers for cerebral imaging with positron emission tomography (PET). Although certain compounds did not meet the expectations for in vivo imaging due to high non-specific binding, the research contributes to the development of new radiopharmaceuticals for neurological applications (Kronenberg et al., 2007).

Cancer Research

Fluorine-containing benzamides have been explored for their antitumor properties. Novel synthetic routes have enabled the creation of mono- and difluorinated benzothiazoles, which have shown highly selective and potent antitumor properties in vitro and in vivo. The understanding of the mechanism of action of these compounds is advancing, highlighting the potential of fluorine-containing benzamides in cancer treatment (Hutchinson et al., 2001).

properties

IUPAC Name

N-(5-amino-2-fluorophenyl)-4-propan-2-yloxybenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17FN2O2/c1-10(2)21-13-6-3-11(4-7-13)16(20)19-15-9-12(18)5-8-14(15)17/h3-10H,18H2,1-2H3,(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LTQHPOLSQZNUAE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=CC=C(C=C1)C(=O)NC2=C(C=CC(=C2)N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17FN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(5-Amino-2-fluorophenyl)-4-isopropoxybenzamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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